molecular formula C20H17ClN4O B7706898 4-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

4-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No.: B7706898
M. Wt: 364.8 g/mol
InChI Key: FEOWBXIOUPSRQH-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been the subject of research for over 100 years due to their photophysical and biological properties .


Synthesis Analysis

The main methods of synthesis for 1H-Pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The first synthesis of this class of compounds was described in 1911 .


Molecular Structure Analysis

The parent structure of 1H-Pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The synthesis of 1H-Pyrazolo[3,4-b]quinolines often involves condensation and hydrolysis followed by cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-b]quinolines can be greatly influenced by the substituents on the parent structure .

Mechanism of Action

While the specific mechanism of action for your compound is not available, some 1H-Pyrazolo[3,4-b]quinolines have been found to bind to an allosteric region of the Ras p21 protein, leading to a conformational change and preventing the binding of 3 H-GDP to the protein .

Future Directions

1H-Pyrazolo[3,4-b]quinolines continue to be a subject of research due to their potential as fluorescent sensors and biologically active compounds . Future research may focus on discovering new synthetic methods and exploring the biological activities of new derivatives.

Properties

IUPAC Name

4-chloro-N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c1-3-25-19-16(11-14-10-12(2)4-9-17(14)22-19)18(24-25)23-20(26)13-5-7-15(21)8-6-13/h4-11H,3H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOWBXIOUPSRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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